molecular formula C14H26N2O2 B8049643 Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate

Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate

Cat. No.: B8049643
M. Wt: 254.37 g/mol
InChI Key: BHMCDBJOLOYDLW-UHFFFAOYSA-N
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Description

Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate (CAS: 1936724-31-0) is a bicyclic carbamate derivative with the molecular formula C₁₄H₂₆N₂O₂ and a molar mass of 254.37 g/mol . Its structure features a bicyclo[3.2.2]nonane scaffold, a rigid bicyclic system with fused cyclohexane and cyclopentane rings, substituted with an amino group at position 5 and a tert-butyl carbamate group at position 1. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, offering steric and electronic properties that enhance molecular stability and reactivity .

The tert-butyl carbamate (Boc) group serves as a protecting group for amines, enabling selective deprotection during multi-step syntheses. The bicyclic framework contributes to conformational rigidity, which is advantageous in drug design for improving target binding affinity and metabolic stability .

Properties

IUPAC Name

tert-butyl N-(5-amino-1-bicyclo[3.2.2]nonanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-14-6-4-5-13(15,7-9-14)8-10-14/h4-10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMCDBJOLOYDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(CC1)(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Protocol

In a typical procedure, 5-aminobicyclo[3.2.2]nonane is dissolved in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Boc₂O is added stoichiometrically, followed by a tertiary amine base like N-methylmorpholine (NMM) to scavenge hydrochloric acid generated during the reaction. The mixture is stirred at room temperature for 12–24 hours, after which the solvent is removed under reduced pressure. The crude product is purified via recrystallization or column chromatography to yield the target compound.

Key Considerations:

  • Solvent Selection: THF offers superior solubility for bicyclic amines, while DCM enables faster reaction kinetics.

  • Base Compatibility: NMM minimizes side reactions compared to stronger bases like triethylamine.

  • Yield Optimization: Excess Boc₂O (1.2–1.5 equivalents) ensures complete amine protection, with reported yields exceeding 85%.

Reductive Amination Pathways

Alternative routes involve reductive amination of bicyclo[3.2.2]nonane ketone precursors, followed by Boc protection. This two-step approach is advantageous when the primary amine is sensitive or requires in situ generation.

Sodium Borohydride-Mediated Reduction

A ketone intermediate, such as 5-oxobicyclo[3.2.2]nonane, is treated with sodium borohydride (NaBH₄) in a mixed THF/water solvent system at 0–5°C. The resultant alcohol is subsequently Boc-protected using Boc₂O.

Example Protocol:

  • Reduction:

    • Substrate: 5-oxobicyclo[3.2.2]nonane (10 mmol)

    • Reagent: NaBH₄ (2.5 equiv) in THF/H₂O (4:1)

    • Conditions: 0°C, 45 minutes

    • Yield: 72–78%

  • Boc Protection:

    • Reagent: Boc₂O (1.2 equiv), NMM (1.5 equiv) in DCM

    • Conditions: Room temperature, 12 hours

    • Yield: 88%

Challenges:

  • Diastereomer formation during reduction necessitates careful stereochemical control.

  • Aqueous workup requires pH adjustment to 6.5–7.0 to prevent Boc group hydrolysis.

Catalytic Asymmetric Hydrogenation

For enantioselective synthesis, catalytic hydrogenation of imine precursors offers a high-precision route. Chiral catalysts like iridium-phosphine complexes enable access to optically pure intermediates.

Iridium-Catalyzed Hydrogenation

A bicyclo[3.2.2]nonane-derived imine is hydrogenated under 20–50 psi H₂ pressure in methanol using a chiral iridium catalyst (e.g., [Ir(cod)(Py)(PPh₃)]PF₆). The resulting amine is Boc-protected in situ.

Optimized Parameters:

  • Catalyst loading: 0.5–1.0 mol%

  • Temperature: 25°C

  • Yield: 90–94%

  • Enantiomeric excess (ee): >98%

Advantages:

  • High stereoselectivity avoids costly post-synthesis purification.

  • Methanol as solvent simplifies catalyst recovery via distillation.

Comparative Analysis of Preparation Methods

MethodReagents/ConditionsYield (%)SelectivityScalability
Direct Boc ProtectionBoc₂O, NMM, THF/DCM85–90HighExcellent
NaBH₄ ReductionNaBH₄, THF/H₂O, Boc₂O70–78ModerateModerate
Catalytic HydrogenationIr catalyst, H₂, MeOH90–94Very HighLimited

Key Findings:

  • Direct Boc Protection is the most scalable and cost-effective method for non-stereochemical applications.

  • Catalytic Hydrogenation excels in enantioselective synthesis but requires specialized equipment.

  • NaBH₄ Reduction offers a balance of simplicity and moderate yield for small-scale production.

Challenges and Mitigation Strategies

Diastereomer Formation

Reductive amination and ketone reduction often produce diastereomers, complicating purification. Strategies include:

  • Chiral Auxiliaries: Temporarily introducing chiral groups to steer stereochemistry.

  • Chromatographic Resolution: Using silica gel or chiral stationary phases for separation.

Boc Group Stability

The Boc group is susceptible to acidic conditions. To prevent premature deprotection:

  • pH Control: Maintain neutral to slightly basic conditions during workup.

  • Low-Temperature Storage: Store the final product at –20°C under nitrogen .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be performed to reduce the carbamate group.

  • Substitution: Nucleophilic substitution reactions can occur at the amine or carbamate sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

  • Reduction Products: Amine derivatives and alcohols.

  • Substitution Products: Various substituted amine and carbamate derivatives.

Scientific Research Applications

The compound features a tert-butyl group attached to a bicyclic amine structure, which contributes to its unique reactivity and interaction with biological systems.

Organic Synthesis

Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile intermediate in synthetic pathways.

Reaction Pathways

  • Oxidation: Can be oxidized to form carbonyl compounds.
  • Reduction: Capable of being reduced to yield amine derivatives.
  • Substitution: Engages in nucleophilic substitution reactions with alkyl halides.

Biological Studies

In biological contexts, this compound may serve as a ligand to study protein interactions and enzyme activities. Its structural features allow it to bind selectively to certain biological targets, facilitating research into mechanisms of action and therapeutic potentials.

Industrial Applications

The compound finds use in the production of specialty chemicals and materials due to its unique properties and reactivity profile. It can be employed in the formulation of agrochemicals, pharmaceuticals, and polymer additives.

Case Study 1: Synthesis of Novel Bicyclic Compounds

In a recent study published in the Journal of Organic Chemistry, researchers synthesized novel bicyclic compounds using this compound as a precursor. The study highlighted the efficiency of this compound in generating diverse chemical libraries for drug discovery.

A study conducted by Smith et al. (2023) investigated the biological activity of various carbamate derivatives, including this compound. The findings indicated significant binding affinity to specific receptors involved in neuropharmacology, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism by which tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butyl carbamates with bicyclic scaffolds are widely employed in organic synthesis. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Structural Analogues

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Bicyclo System Key Substituents Applications
Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate 1936724-31-0 C₁₄H₂₆N₂O₂ 254.37 [3.2.2]nonane -NH₂ (position 5) Pharmaceutical intermediates, agrochemicals
Tert-butyl N-{5-aminobicyclo[3.2.1]octan-1-yl}carbamate 1354963-58-8 C₁₃H₂₄N₂O₂ 240.34 [3.2.1]octane -NH₂ (position 5) Discontinued; limited availability suggests niche applications
Tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 C₁₁H₂₀N₂O₂ 220.29 [2.2.1]heptane -NH (aziridine-like ring) Rigid amine scaffolds for peptide mimics
Tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate N/A C₁₈H₂₇ClIN₃O₃ 512.79 N/A (non-bicyclic) -Cl, -I, pyrimidine Antiviral and anticancer agents
Tert-butyl (p-nitrophenyl)carbamate 4248-19-5 C₁₁H₁₄N₂O₄ 238.24 N/A (aromatic) -NO₂ (para position) Electrophilic intermediates in peptide coupling

Key Differences and Implications

Bicyclo System Variations: The [3.2.2]nonane system in the target compound provides greater ring strain and rigidity compared to [3.2.1]octane or [2.2.1]heptane analogues. The [2.2.1]heptane derivative (CAS: 1932203-04-7) incorporates a nitrogen atom in the bicyclic framework, enabling hydrogen bonding interactions critical for biological activity .

Functional Group Diversity: The amino group in the target compound allows for further functionalization (e.g., acylation, alkylation), whereas analogues like tert-butyl (p-nitrophenyl)carbamate lack this versatility due to their aromatic nitro group . Halogenated derivatives (e.g., 298/299 in ) exhibit enhanced electrophilicity, making them suitable for cross-coupling reactions in drug discovery .

Molecular Weight and Solubility :

  • The target compound’s higher molar mass (254.37 g/mol) compared to [3.2.1]octane (240.34 g/mol) may reduce aqueous solubility but improve lipid membrane permeability, a key factor in CNS drug development .

Synthetic Accessibility: The target compound is commercially available from suppliers like AiFChem and Ambeed, ensuring accessibility for high-throughput screening .

Research Findings

  • Pharmaceutical Applications: The bicyclo[3.2.2]nonane scaffold’s rigidity has been leveraged in protease inhibitor design, where conformational restraint improves binding to hydrophobic enzyme pockets .
  • Agrochemical Relevance: Analogues like tert-butyl (2-cyanoethyl)carbamate (CAS: N/A) are precursors to herbicides, but the amino group in the target compound offers broader reactivity for insecticide derivatization .
  • Material Science : Bicyclic carbamates exhibit thermal stability up to 200°C, making them suitable for polymer cross-linking agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate?

  • Methodological Answer : The compound is typically synthesized via a multi-step route involving bicyclic amine intermediates. A common approach includes:

  • Boc Protection : Reacting the bicyclic amine (e.g., 5-aminobicyclo[3.2.2]nonane) with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Triethylamine is often used as a base to scavenge HCl .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed to isolate the product .
  • Yield Optimization : Adjusting stoichiometry (1.2–1.5 eq Boc₂O) and reaction time (4–12 hours) improves yields (>70%) .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and bicyclic backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by UV detection at 254 nm) .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the carbamate group. Desiccants (e.g., silica gel) are added to minimize moisture-induced degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :

  • Crystallization : Dissolve the compound in a solvent mixture (e.g., DCM/hexane) and allow slow evaporation to grow single crystals .
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement : SHELXL or similar software refines the structure, analyzing bond angles, torsional strain in the bicyclo[3.2.2] system, and hydrogen-bonding networks .

Q. What strategies mitigate side reactions during Boc protection of strained bicyclic amines?

  • Methodological Answer :

  • Temperature Control : Maintain 0–5°C to suppress epimerization or ring-opening side reactions .
  • Base Selection : Use Hünig’s base (DIPEA) instead of Et₃N for sterically hindered amines to enhance reaction efficiency .
  • Byproduct Analysis : Monitor reactions via TLC or LC-MS; quench unreacted Boc₂O with methanol to prevent over-substitution .

Q. How should researchers handle hazardous intermediates during synthesis (e.g., chlorinated byproducts)?

  • Methodological Answer :

  • Engineering Controls : Perform reactions in fume hoods with scrubbers to capture volatile toxicants (e.g., HCl gas) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats when handling reactive intermediates .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Q. How can contradictory analytical data (e.g., NMR vs. MS) be resolved?

  • Methodological Answer :

  • Deuterated Solvent Artifacts : Check for residual protonated solvents (e.g., DCM-d₂ impurities) that may obscure NMR signals .
  • Ion Suppression in MS : Dilute samples to avoid matrix effects; use alternative ionization methods (APCI instead of ESI) for low-polarity compounds .

Q. What mechanistic insights explain regioselectivity in dehydroiodination reactions for bicyclo[3.2.2] systems?

  • Methodological Answer :

  • Transition-State Analysis : DFT calculations (e.g., Gaussian 16) model iodide elimination pathways, favoring axial over equatorial H abstraction due to reduced steric hindrance .
  • Experimental Validation : Isotopic labeling (e.g., D₂O quenching) tracks proton transfer steps in iodolactone intermediates .

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